5-[4-(dimethylamino)phenyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[4-(dimethylamino)phenyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including a dimethylamino group, a furan ring, a hydroxyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds, such as the furan-2-ylcarbonyl chloride, which can be synthesized from furan-2-carboxylic acid using thionyl chloride
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)phenyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, known for their versatility in drug discovery.
Imidazole Derivatives: Compounds with an imidazole ring, which have broad chemical and biological properties.
Uniqueness
5-[4-(dimethylamino)phenyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H21N3O4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3-(furan-2-carbonyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H21N3O4/c1-25(2)17-9-7-16(8-10-17)20-19(21(27)18-6-4-12-30-18)22(28)23(29)26(20)14-15-5-3-11-24-13-15/h3-13,20,28H,14H2,1-2H3 |
InChI Key |
JIDDYMROHACUJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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